4-Amino-6-bromo-2-chloropyridin-3-ol
Description
4-Amino-6-bromo-2-chloropyridin-3-ol is a halogenated pyridine derivative characterized by a hydroxyl group at position 3, an amino group at position 4, and bromine and chlorine substituents at positions 6 and 2, respectively.
Key structural features:
- Pyridine core: Provides aromaticity and sites for substitution.
- Halogen substituents (Br, Cl): Enhance stability and influence electronic properties.
- Amino and hydroxyl groups: Enable hydrogen bonding and participation in nucleophilic reactions.
Properties
Molecular Formula |
C5H4BrClN2O |
|---|---|
Molecular Weight |
223.45 g/mol |
IUPAC Name |
4-amino-6-bromo-2-chloropyridin-3-ol |
InChI |
InChI=1S/C5H4BrClN2O/c6-3-1-2(8)4(10)5(7)9-3/h1,10H,(H2,8,9) |
InChI Key |
VIRADTHFLOVUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromo-2-chloropyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of reagents such as bromine, chlorine, and ammonia under controlled temperatures and pH levels .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-bromo-2-chloropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can modify the pyridine ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridines .
Scientific Research Applications
4-Amino-6-bromo-2-chloropyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It serves as a precursor in the synthesis of bioactive molecules that can be used in various biological assays.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromo-2-chloropyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromo and chloro substituents can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table compares 4-Amino-6-bromo-2-chloropyridin-3-ol with analogous pyridine derivatives, emphasizing substituent positions, functional groups, and applications:
Key Observations :
- Halogen diversity : Bromine and chlorine are common in these compounds, but iodine (e.g., in and ) introduces steric bulk and polarizability, which may alter reactivity in cross-coupling reactions.
- Amino group position: The amino group at position 4 (in the target compound) vs. position 3 (in 3-Amino-5-bromopyridin-4-ol ) affects hydrogen-bonding networks and solubility.
- Functional group synergy: The combination of NH₂ and OH in the target compound enhances its ability to act as a bifunctional ligand, unlike non-aminated analogs like 6-Bromo-2-chloropyridin-3-ol .
Physicochemical Properties
Pharmaceutical Intermediates
- Compounds like this compound are precursors to kinase inhibitors and antimicrobial agents. Their halogenated pyridine cores are critical for binding to biological targets .
- Derivatives of 3-Amino-5-bromopyridin-4-ol have shown activity in preliminary antibacterial assays, highlighting the role of amino positioning in bioactivity.
Materials Science
- The iodine-substituted analog 6-Amino-4-chloro-5-iodopyridin-3-ol is used in radiolabeling for imaging studies, leveraging iodine’s high atomic number for contrast enhancement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
